3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1291487-16-5
VCID: VC0171327
InChI: InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13)
SMILES: C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br
Molecular Formula: C6H3Br2F3N2
Molecular Weight: 319.907

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1291487-16-5

Cat. No.: VC0171327

Molecular Formula: C6H3Br2F3N2

Molecular Weight: 319.907

* For research use only. Not for human or veterinary use.

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine - 1291487-16-5

Specification

CAS No. 1291487-16-5
Molecular Formula C6H3Br2F3N2
Molecular Weight 319.907
IUPAC Name 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13)
Standard InChI Key HMBKQISYTKFUPE-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br

Introduction

Chemical Properties and Structure

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine possesses a well-defined molecular structure that directly influences its chemical and physical properties. The pyridine ring serves as the core structural element, with the nitrogen atom in the ring contributing to the compound's basicity and coordination capabilities. The strategic positioning of substituents around this ring creates a compound with distinctive properties suitable for various applications.

Basic Chemical Information

The following table summarizes the key chemical information for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine:

PropertyValue
CAS Number1291487-16-5
Molecular FormulaC6H3Br2F3N2
Molecular Weight319.907 g/mol
Alternative Name2-Amino-3,5-dibromo-6-trifluoropyridine
AppearanceSolid (typically powder)
Purity (Commercial)Typically ≥95%

The compound features a relatively high molecular weight due to the presence of two bromine atoms and a trifluoromethyl group .

Structural Characteristics

The structure of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is characterized by a pyridine ring with four substituents. The amino group at position 2 is adjacent to the pyridine nitrogen, which influences the electronic distribution within the molecule. The bromine atoms at positions 3 and 5 contribute to the compound's reactivity and potential for further functionalization. The trifluoromethyl group at position 6 enhances the lipophilicity of the molecule and provides a strong electron-withdrawing effect that influences the reactivity of the entire system.

The presence of these substituents creates a structurally rigid molecule with specific electronic properties. The amino group provides a site for hydrogen bonding and nucleophilic reactions, while the bromine atoms offer opportunities for metal-catalyzed coupling reactions. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the electron density distribution within the pyridine ring.

Applications in Coordination Chemistry

One of the most significant applications of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine lies in coordination chemistry, where it serves as a ligand in complexation reactions.

Metal Complexation

The compound's structure makes it an effective ligand for chelating various metal ions. The nitrogen atom in the pyridine ring and the amino group at position 2 can participate in coordination with metal centers, forming stable complexes. These coordination capabilities are valuable for studying metal-ligand interactions and developing new materials with unique properties.

Materials Science Applications

The compound shows particular promise in materials science, especially in the development of luminescent materials.

Lanthanide Complexes

Recent studies have explored the ability of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine to complex with lanthanide metals. These complexes exhibit luminescent properties that make them candidates for applications in:

  • Bioimaging - as luminescent probes for cellular and tissue imaging

  • Sensors - for detecting specific analytes based on changes in luminescence properties

  • Display technologies - as components in light-emitting materials

The specific binding properties of this compound with lanthanides may be attributed to the unique electronic distribution created by the combination of electron-withdrawing and electron-donating substituents around the pyridine ring.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, and understanding these relationships can provide insights into its unique properties and potential applications.

Structural Analogs

A notable structural analog is 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, which differs only in the position of the trifluoromethyl group (position 4 instead of position 6). This seemingly minor structural difference can significantly alter the compound's properties and reactivity patterns .

Another related compound is 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, which contains only one bromine atom instead of two. The presence of an additional bromine atom in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine further modifies its electronic properties and potential applications.

Other related compounds include various fluorinated and brominated pyridines that share some structural features but differ in the specific arrangement of substituents around the pyridine ring. These compounds exhibit various biological activities and chemical properties that may complement or contrast with those of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Research Developments and Future Directions

Research on 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine continues to evolve, with several promising directions for future investigations.

Current Research Focus

Current research appears to focus on:

  • Development of improved synthetic methods for preparing the compound with higher yields and purity

  • Exploration of its coordination chemistry with a wider range of metal ions

  • Investigation of its potential applications in materials science, particularly in luminescent materials

  • Preliminary studies of its biological properties and potential pharmaceutical applications

Future Research Directions

Potential future research directions may include:

  • Detailed structure-activity relationship studies to understand how modifications to the basic structure influence its properties and applications

  • Development of new functional materials based on its coordination complexes

  • Exploration of its potential as a building block for more complex molecules with specific properties

  • Investigation of specific biological activities and potential therapeutic applications

  • Development of catalytic systems based on its metal complexes

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